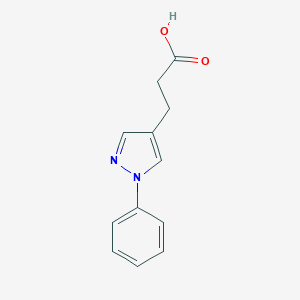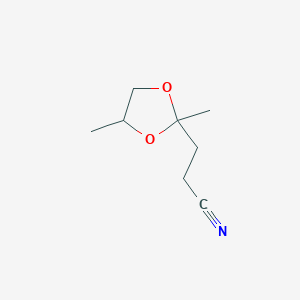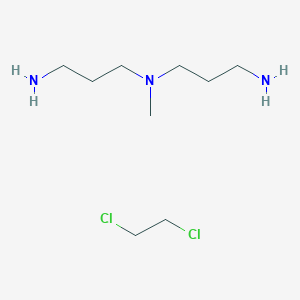![molecular formula C15H18Cl2N2O3 B034527 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 108708-00-5](/img/structure/B34527.png)
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU, is a chemotherapeutic agent that has been used in the treatment of various cancers. It belongs to the class of nitrosoureas and has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. The purpose of
Mécanisme D'action
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by alkylating DNA, which leads to the formation of interstrand and intrastrand crosslinks. These crosslinks prevent DNA replication and transcription, leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione also inhibits DNA repair mechanisms, further contributing to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been found to have both acute and chronic toxicities. Acute toxicities include nausea, vomiting, and myelosuppression. Chronic toxicities include pulmonary fibrosis and renal toxicity. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its long half-life. However, it also has several limitations, including its toxicity and its potential to cause DNA damage in non-cancerous cells.
Orientations Futures
For 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione research include the development of more targeted delivery methods to reduce toxicity, the investigation of its potential in combination with other chemotherapeutic agents, and the exploration of its immunomodulatory effects. Additionally, studies are needed to better understand the mechanisms of resistance to 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and to develop strategies to overcome this resistance. Overall, 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione remains an important tool in the treatment of various cancers and continues to be an active area of research.
Méthodes De Synthèse
The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,2-bis(chloroethyl)nitrosourea with 2-methoxyphenylacetic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified through a series of steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma. 3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione works by inhibiting DNA synthesis and repair, leading to cell death. It has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Propriétés
Numéro CAS |
108708-00-5 |
|---|---|
Nom du produit |
3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Formule moléculaire |
C15H18Cl2N2O3 |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-13-5-3-2-4-11(13)19-14(20)10-12(15(19)21)18(8-6-16)9-7-17/h2-5,12H,6-10H2,1H3 |
Clé InChI |
WCUQVECEGVQPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N(CCCl)CCCl |
Synonymes |
3-(N,N-bis(2-chloroethyl)amino)-1-(2'-methoxyphenyl)pyrrolidine-2,5-dione 3-NBCMPD 3-PNM.HCl alpha-(N,N-(bis(chloroethyl))amino)-N-(2-methoxyphenyl)pyrrolidin-2,5-dione CEAMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




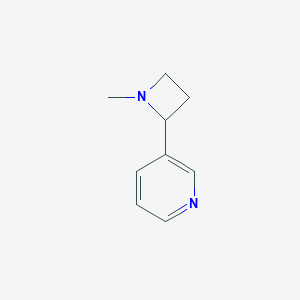

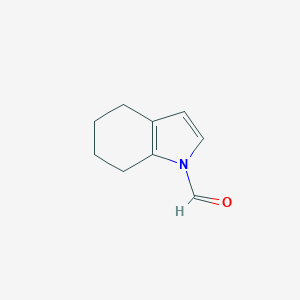
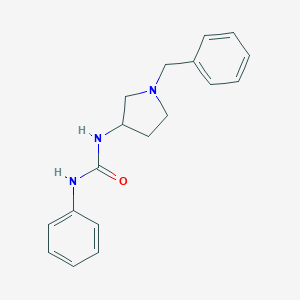
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
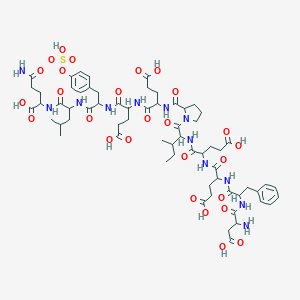
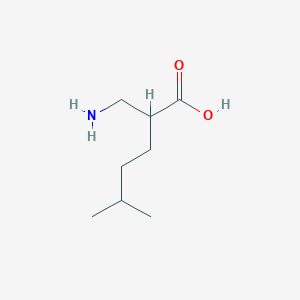
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)
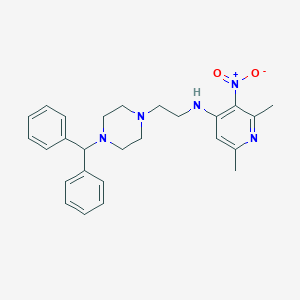
![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)
